molecular formula C8H8N2O4 B102972 Dimethyl 2,3-pyrazinedicarboxylate CAS No. 6164-77-8

Dimethyl 2,3-pyrazinedicarboxylate

Cat. No. B102972
CAS RN: 6164-77-8
M. Wt: 196.16 g/mol
InChI Key: LZCUPFSEDRWYNU-UHFFFAOYSA-N
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Description

Dimethyl 2,3-pyrazinedicarboxylate is a chemical compound . It is also known as DIMETHYL 2,3-PYRAZINEDICARBOXYLATE .


Synthesis Analysis

The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids was determined .


Molecular Structure Analysis

The molecular formula of Dimethyl 2,3-pyrazinedicarboxylate is C8H8N2O4 . Its average mass is 196.160 Da and its monoisotopic mass is 196.048401 Da .


Chemical Reactions Analysis

The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated . The thermal decomposition of the analyzed compounds was also studied .


Physical And Chemical Properties Analysis

The molecular formula of Dimethyl 2,3-pyrazinedicarboxylate is C8H8N2O4 . Its average mass is 196.160 Da and its monoisotopic mass is 196.048401 Da .

Scientific Research Applications

Spectroscopic Studies

Dimethyl 2,3-pyrazinedicarboxylate has been used in spectroscopic studies, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) studies . These studies help in understanding the molecular structure and chemical properties of the compound .

Theoretical Studies

This compound has also been used in theoretical studies, specifically Density Functional Theory (DFT) . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems .

Thermal Studies

Thermal studies have been conducted on Dimethyl 2,3-pyrazinedicarboxylate . These studies provide insights into the thermal stability and decomposition of the compound .

Biological Properties

Dimethyl 2,3-pyrazinedicarboxylate shows biological properties, including antimicrobial and antifungal activities . This makes it a potential candidate for the development of new antimicrobial and antifungal agents .

Synthesis of Alkali Metal Complexes

This compound has been used in the synthesis of alkali metal complexes . These complexes have been studied using a range of complementary methods to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .

Construction of Porous Coordination Polymers

Dimethyl 2,3-pyrazinedicarboxylate has been used in the construction of porous coordination polymers (PCPs) . These PCPs have been synthesized to improve the thermal stability and adsorption properties of certain compounds .

Safety and Hazards

The safety data sheet for Pyrazine, 2,3-dimethyl- indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It causes serious eye damage and may cause respiratory irritation .

Future Directions

The current status and future directions of the use of Dimethyl 2,3-pyrazinedicarboxylate in various diseases models with particular emphases on its targeting of specific intracellular signal transduction cascades in cancer have been presented .

properties

IUPAC Name

dimethyl pyrazine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCUPFSEDRWYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361624
Record name Pyrazine-2,3-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,3-pyrazinedicarboxylate

CAS RN

6164-77-8
Record name Dimethyl 2,3-pyrazinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine-2,3-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2,3-PYRAZINEDICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J30DS4QZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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